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oxobutanamide
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a versatile small molecule scaffold with potential
applications in various fields of chemical and pharmaceutical research.[1] Its structure,
featuring an iodinated phenyl ring coupled to an acetoacetamide moiety, presents several
points for chemical modification, making it an attractive building block for the synthesis of more
complex molecules. This guide provides a comprehensive overview of the available technical
information on N-(4-iodophenyl)-3-oxobutanamide, focusing on its chemical and physical
properties, synthesis, and potential for further investigation.

Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of N-(4-
iodophenyl)-3-oxobutanamide is limited in publicly accessible literature. However, based on
its chemical structure and information available from suppliers, we can summarize the key
identifiers and some basic properties.
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Property Value Source
Molecular Formula C10H10INO2 [1]
Molecular Weight 303.1 g/mol [1]
CAS Number 38418-25-6 [1]
Appearance Solid (predicted) General knowledge of similar
compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Synthesis

A standard method for the synthesis of N-aryl-3-oxobutanamides involves the acetoacetylation
of the corresponding aniline. For N-(4-iodophenyl)-3-oxobutanamide, this would entail the
reaction of 4-iodoaniline with an acetoacetylating agent such as diketene or a beta-keto ester
like ethyl acetoacetate.

A plausible synthetic route is illustrated below:

4-lodoaniline Acetoacetylation

N-(4-iodophenyl)-3-oxobutanamide

Diketene or
Ethyl Acetoacetate

Click to download full resolution via product page

Caption: General synthetic pathway for N-(4-iodophenyl)-3-oxobutanamide.

Experimental Protocol (General Procedure)
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While a specific protocol for N-(4-iodophenyl)-3-oxobutanamide is not detailed in the
searched literature, a general method for the synthesis of N-aryl-3-oxobutanamides can be
adapted. The following is a representative protocol based on the reaction of an aniline with
ethyl acetoacetate:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 4-iodoaniline in a suitable solvent (e.g., toluene or xylene).

o Addition of Reagent: Add an equimolar amount of ethyl acetoacetate to the solution.

o Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by
thin-layer chromatography (TLC). The reaction typically proceeds with the removal of
ethanol.

o Work-up: After the reaction is complete, cool the mixture to room temperature. The product
may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol, isopropanol) to yield the pure N-(4-iodophenyl)-3-oxobutanamide.

Reactivity and Potential Applications

The chemical structure of N-(4-iodophenyl)-3-oxobutanamide suggests several avenues for
further chemical transformations and potential applications.

N-(4-iodophenyl)-3-oxobutanamide
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Caption: Potential reactivity sites of N-(4-iodophenyl)-3-oxobutanamide.

o [B-Diketone Moiety: The 1,3-dicarbonyl functionality can exist in equilibrium with its enol
tautomer. This part of the molecule is reactive and can participate in various chemical
reactions, including the formation of heterocyclic compounds (e.g., pyrazoles, isoxazoles)
and chelation with metal ions.

» lodophenyl Group: The iodine atom on the phenyl ring is a versatile handle for further
chemical modifications, particularly through metal-catalyzed cross-coupling reactions such
as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range
of substituents, enabling the synthesis of diverse libraries of compounds for screening.

e Amide Linkage: The amide bond can be susceptible to hydrolysis under acidic or basic
conditions. This property could be explored in the design of prodrugs or for controlled release
applications.

Given these reactive sites, N-(4-iodophenyl)-3-oxobutanamide is a valuable intermediate for
the synthesis of novel compounds with potential biological activities. The N-aryl-3-
oxobutanamide core is present in various molecules with reported activities, and the
introduction of an iodine atom provides a strategic point for diversification in drug discovery
programs.

Safety and Handling

Specific toxicological data for N-(4-iodophenyl)-3-oxobutanamide is not available. As with
any chemical, it should be handled with appropriate safety precautions in a laboratory setting.
This includes the use of personal protective equipment such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of extensive data on N-(4-iodophenyl)-3-oxobutanamide highlights several
opportunities for future research:
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» Full Physicochemical Characterization: Detailed studies to determine its melting point, boiling
point, solubility in various solvents, and spectral properties (*H NMR, 13C NMR, IR, Mass
Spectrometry) are needed.

o Optimization of Synthesis: Development and optimization of a high-yielding and scalable
synthetic protocol.

o Exploration of Reactivity: Systematic investigation of its reactivity at the 3-diketone and
iodophenyl moieties to create a library of derivatives.

 Biological Evaluation: Screening of the parent compound and its derivatives for various
biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, is a
promising area for drug discovery.

Conclusion

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with significant potential as a
building block in synthetic chemistry and drug discovery. While there is a current lack of
comprehensive public data on its properties and reactivity, its structural features suggest a wide
range of possibilities for creating novel molecules. This guide serves as a starting point for
researchers interested in exploring the chemistry and potential applications of this versatile
scaffold. Further research to fully characterize this compound is warranted and is expected to
unlock new opportunities in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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